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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of the physicochemical properties,

synthesis, and applications of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB). A tripodal

aromatic amine, TAPOB is a critical building block in the field of materials science, particularly

in the synthesis of high-performance polymers such as hyperbranched polyimides and covalent

organic frameworks (COFs). This document consolidates key data on its physical and chemical

characteristics, details established experimental protocols for its synthesis, and visualizes the

synthetic pathways and its role in polymerization.

Physicochemical Properties
1,3,5-Tris(4-aminophenoxy)benzene is a white to pale yellow crystalline solid.[1] Its molecular

structure, featuring a central benzene ring connected to three aminophenoxy arms, provides a

unique C3 symmetry that is leveraged in the creation of complex macromolecular architectures.

The presence of flexible ether linkages and reactive terminal amine groups defines its utility as

a versatile monomer.[2]

A summary of its key physicochemical properties is presented below. It should be noted that

there are discrepancies in the reported melting point values in the literature, which may be

attributable to different polymorphic forms or measurement conditions.
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Property Value Reference(s)

Molecular Formula C₂₄H₂₁N₃O₃ [1]

Molecular Weight 399.44 g/mol [1][2]

CAS Number 102852-92-6 [1][2]

IUPAC Name
4,4',4''-(benzene-1,3,5-

triyltris(oxy))trianiline
[3]

Synonyms

4-[3,5-bis(4-

aminophenoxy)phenoxy]aniline

, 135TAPOB

[1]

Appearance
White to pale yellow crystalline

solid or powder
[1][4]

Melting Point 88-90 °C [3]

Boiling Point 618.7 ± 55.0 °C (Predicted) [3]

Density 1.296 ± 0.06 g/cm³ (Predicted) [4]

Solubility

Insoluble in water; Soluble in

organic solvents such as

chloroform and

dimethylformamide (DMF).

[4]

InChI

InChI=1S/C24H21N3O3/c25-

16-1-7-19(8-2-16)28-22-13-

23(29-20-9-3-17(26)4-10-

20)15-24(14-22)30-21-11-5-

18(27)6-12-21/h1-15H,25-

27H2

[1]

InChIKey
PAPDRIKTCIYHFI-

UHFFFAOYSA-N
[1][2]

SMILES

C1=CC(=CC=C1N)OC2=CC(=

CC(=C2)OC3=CC=C(C=C3)N)

OC4=CC=C(C=C4)N

[1]
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Spectral Properties
Detailed spectral data is crucial for the identification and characterization of 1,3,5-Tris(4-
aminophenoxy)benzene.

¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic

region (typically δ 6.0-8.0 ppm). Signal overlap in the δ 7.1–7.3 ppm regions for aromatic

protons is common. The amine protons (-NH₂) often appear as a broad signal due to

dynamic exchange. Using deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent can help in

resolving these exchangeable protons.[2]

¹³C NMR: A ¹³C NMR spectrum is available in the PubChem database (CID 21185049).[1]

The spectrum would show characteristic peaks for the aromatic carbons, with distinct signals

for carbons attached to oxygen, nitrogen, and hydrogen.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands

corresponding to N-H stretching of the primary amine groups (typically around 3300-3500

cm⁻¹), C-O-C stretching of the aryl ether linkages (around 1200-1250 cm⁻¹), and C=C

stretching of the aromatic rings (around 1500-1600 cm⁻¹).

Experimental Protocols
The most common and established method for synthesizing 1,3,5-Tris(4-
aminophenoxy)benzene is a two-step process.[2] This involves the formation of a nitro-

substituted intermediate via nucleophilic aromatic substitution, followed by the reduction of the

nitro groups to the desired triamine.

Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene
(Intermediate)
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction.[2]

Reactants: Phloroglucinol and three equivalents of a p-halonitrobenzene, such as p-

fluoronitrobenzene or p-chloronitrobenzene.[2]

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide

(DMSO).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b044158?utm_src=pdf-body
https://www.benchchem.com/product/b044158?utm_src=pdf-body
https://www.benchchem.com/product/b044158
https://pubchem.ncbi.nlm.nih.gov/compound/102852-92-6
https://www.benchchem.com/product/b044158?utm_src=pdf-body
https://www.benchchem.com/product/b044158?utm_src=pdf-body
https://www.benchchem.com/product/b044158
https://www.benchchem.com/product/b044158
https://www.benchchem.com/product/b044158
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is

used to deprotonate the hydroxyl groups of phloroglucinol, forming a more potent

nucleophile.

Procedure (General):

Phloroglucinol is dissolved in the chosen solvent in a reaction vessel equipped with a

stirrer and under an inert atmosphere (e.g., nitrogen or argon).

The base is added portion-wise to the solution, and the mixture is stirred to allow for the

formation of the triphenoxide salt.

Three equivalents of the p-halonitrobenzene are added to the reaction mixture.

The mixture is heated (typical temperatures range from 80 to 150 °C) and stirred for

several hours until the reaction is complete (monitored by Thin Layer Chromatography,

TLC).

Upon completion, the reaction mixture is cooled to room temperature and poured into

water to precipitate the crude product.

The solid 1,3,5-Tris(4-nitrophenoxy)benzene is collected by filtration, washed with water

and a suitable organic solvent (e.g., ethanol or methanol) to remove impurities, and dried

under vacuum.

Synthesis of 1,3,5-Tris(4-aminophenoxy)benzene
The final step is the reduction of the three nitro groups on the intermediate to amino groups.[2]

Reactants: 1,3,5-Tris(4-nitrophenoxy)benzene.

Reducing Agent: Several methods can be employed:

Tin(II) Chloride: Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric

acid (HCl) is a classic and effective method for reducing aromatic nitro compounds.[2][5]

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with a

hydrogen source like hydrazine hydrate (N₂H₄·H₂O) or hydrogen gas (H₂).[2]
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Solvent: Typically a solvent like ethanol, ethyl acetate, or a mixture containing the acid if

SnCl₂/HCl is used.

Procedure (General, using SnCl₂/HCl):

The intermediate, 1,3,5-Tris(4-nitrophenoxy)benzene, is suspended in a suitable solvent

(e.g., ethanol).

A significant excess of SnCl₂·2H₂O is added, followed by the slow addition of concentrated

HCl.

The reaction mixture is heated to reflux and stirred for several hours until the reduction is

complete (monitored by TLC).

After cooling, the mixture is carefully neutralized with a strong base (e.g., concentrated

NaOH or KOH solution) to precipitate the free amine and dissolve the tin salts. The pH is

typically adjusted to be basic (pH 8-9).[5]

The crude product is then extracted using an appropriate organic solvent (e.g., ethyl

acetate or dichloromethane).

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g.,

Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

The resulting solid is purified by recrystallization from a suitable solvent system to yield

pure 1,3,5-Tris(4-aminophenoxy)benzene.

Applications in Materials Science
The primary application of 1,3,5-Tris(4-aminophenoxy)benzene is as a multifunctional

monomer in the synthesis of advanced polymers.[2] Its tripodal structure is ideal for creating

highly cross-linked or branched three-dimensional networks.

Hyperbranched Polyimides
TAPOB serves as a B₃-type monomer that can react with A₂-type monomers, such as various

aromatic dianhydrides, in a one-pot polycondensation reaction.[2]
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Poly(amic acid) Formation: The amine groups of TAPOB react with the anhydride groups of a

dianhydride to form a soluble poly(amic acid) precursor.

Imidization: This precursor is then converted to the final hyperbranched polyimide through

either thermal treatment or chemical dehydration.

The resulting hyperbranched polyimides are known for their high solubility in organic solvents,

low viscosity, and a high density of terminal functional groups, making them suitable for

applications in coatings and adhesives.[2]

Covalent Organic Frameworks (COFs)
TAPOB is used as a trigonal amine linker in the construction of 2D and 3D Covalent Organic

Frameworks. COFs are porous, crystalline materials with applications in gas storage,

separation, and catalysis. In a typical synthesis, TAPOB is condensed with a complementary

aldehyde linker (e.g., a trialdehyde) via a Schiff base reaction to form a stable, porous network

with an imine linkage.[6]

Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic processes

involving 1,3,5-Tris(4-aminophenoxy)benzene.
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Caption: Two-step synthesis of 1,3,5-Tris(4-aminophenoxy)benzene.
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Caption: Workflow for TAPOB in polymer synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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